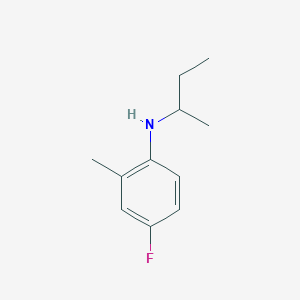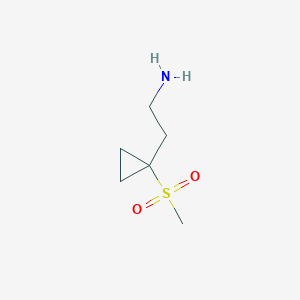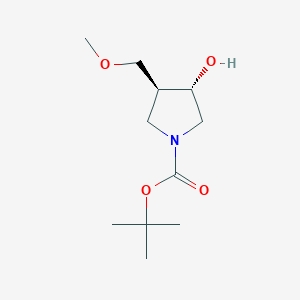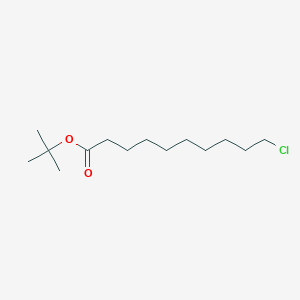![molecular formula C8H9FO2 B13338631 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B13338631.png)
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one is a synthetic organic compound characterized by a spirocyclic structure. The compound features a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the spiro[2.5]oct-6-en-5-one core. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced at the 7th position through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted spirocyclic compounds
科学的研究の応用
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface, triggering downstream signaling cascades.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular responses.
類似化合物との比較
Similar Compounds
6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one: Unique due to its specific spirocyclic structure and functional groups.
6-Fluoro-7-hydroxyspiro[3.5]oct-6-en-5-one: Similar structure but with a different ring size, leading to distinct chemical properties.
6-Fluoro-7-hydroxyspiro[2.4]oct-6-en-5-one: Variation in the ring size and position of functional groups, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of a fluorine atom and a hydroxyl group on a spirocyclic core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C8H9FO2 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC名 |
6-fluoro-5-hydroxyspiro[2.5]oct-5-en-7-one |
InChI |
InChI=1S/C8H9FO2/c9-7-5(10)3-8(1-2-8)4-6(7)11/h10H,1-4H2 |
InChIキー |
QEQFMWPWHMCMPN-UHFFFAOYSA-N |
正規SMILES |
C1CC12CC(=C(C(=O)C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


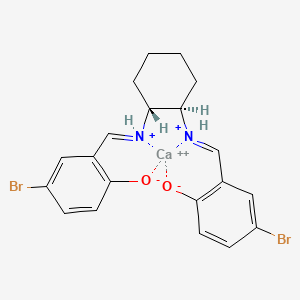
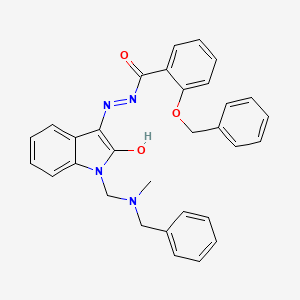

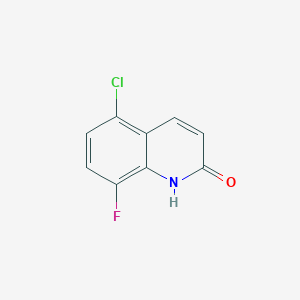
![2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13338599.png)
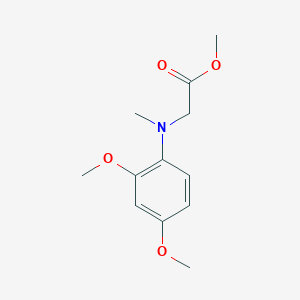
![tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338607.png)

